Sulfolane

Catalog No.
S594821
CAS No.
126-33-0
M.F
C4H8O2S
M. Wt
120.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulfolane

CAS Number

126-33-0

Product Name

Sulfolane

IUPAC Name

thiolane 1,1-dioxide

Molecular Formula

C4H8O2S

Molecular Weight

120.17 g/mol

InChI

InChI=1S/C4H8O2S/c5-7(6)3-1-2-4-7/h1-4H2

InChI Key

HXJUTPCZVOIRIF-UHFFFAOYSA-N

SMILES

C1CCS(=O)(=O)C1

solubility

Partially miscible with octanes, olefins, naphthenes; miscible with water, Acetone, toluene at 30 °C
Freely soluble in alcohol, soluble in dilute mineral acids

Synonyms

1,1-Dioxothiolan; Bondelane A; Bondolane A; Cyclic Tetramethylene Sulfone; Cyclotetramethylene Sulfone; NSC 46443; Sulfolan; Sulfolane SG; Sulpholane; Tetrahydrothiophene 1,1-Dioxide; Tetrahydrothiophene S,S-Dioxide; Tetrahydrothiophene Dioxide; Tetr

Canonical SMILES

C1CCS(=O)(=O)C1

The exact mass of the compound Sulfolane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as partially miscible with octanes, olefins, naphthenes; miscible with water, acetone, toluene at 30 °cfreely soluble in alcohol, soluble in dilute mineral acids. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46443. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiophenes - Supplementary Records. It belongs to the ontological category of tetrahydrothiophenes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Sulfolane (tetrahydrothiophene 1,1-dioxide) is a highly stable, dipolar aprotic organosulfur solvent characterized by a high boiling point (285 °C), elevated relative permittivity (ε = 43.4), and a high Hildebrand solubility parameter (27.2 MPa^1/2). Originally developed for industrial gas and oil refining, it has become a critical procurement target for advanced chemical synthesis and energy storage applications. Unlike conventional aprotic solvents, sulfolane combines the powerful solubilizing capabilities required for polarizable intermediates with exceptional thermal and chemical inertness. Its robust stability against strong acids and bases, coupled with a remarkably wide electrochemical window, makes it an indispensable baseline material for processes where traditional solvents undergo rapid degradation or pose severe occupational hazards[1].

Attempting to substitute sulfolane with more common aprotic solvents like N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO), or cyclic carbonates introduces critical failure points in both processability and regulatory compliance. DMSO, while offering similar solvency, is thermally unstable and decomposes near its boiling point (189 °C), creating severe explosion hazards in high-temperature reactions; furthermore, its high skin permeability acts as a dangerous carrier for toxic solutes into the bloodstream . NMP faces stringent global regulatory restrictions (such as REACH) due to its reproductive toxicity, forcing manufacturers into costly compliance and handling protocols . In electrochemical applications, standard carbonate solvents like Propylene Carbonate (PC) and Ethylene Carbonate (EC) undergo continuous oxidative decomposition above 4.3 V vs. Li/Li+, rendering them entirely unsuitable for next-generation high-voltage battery cathodes[1]. Consequently, substituting sulfolane compromises thermal safety, occupational health, and application-critical electrochemical performance.

Superior High-Temperature Processability and Thermal Inertness vs. DMSO

Sulfolane demonstrates exceptional thermal stability compared to alternative dipolar aprotic solvents. At prolonged elevated temperatures of 200 °C, sulfolane exhibits an ultra-low decomposition rate of only 0.009% per hour, allowing for safe operation and vacuum distillation recovery well above the limits of standard solvents [1]. In contrast, DMSO undergoes rapid and potentially hazardous thermal decomposition near its boiling point of 189 °C. This quantitative advantage allows sulfolane to be utilized in high-temperature acid-catalyzed reactions and polymer syntheses without the yield losses, byproduct contamination, or safety hazards associated with DMSO degradation [1].

Evidence DimensionThermal decomposition rate and operational threshold
Target Compound DataDecomposition rate of 0.009%/h at 200 °C; stable up to 220 °C (430 °F)
Comparator Or BaselineDMSO (Decomposes rapidly near 189 °C)
Quantified DifferenceSulfolane provides >30 °C higher operational thermal headroom with near-zero degradation at 200 °C.
ConditionsProlonged heating at 200 °C in atmospheric or industrial reactor conditions.

Enables safe, high-yield processing and solvent recovery in high-temperature chemical manufacturing where DMSO would catastrophically degrade.

Expanded Anodic Stability Window for High-Voltage Electrolytes vs. Carbonates

In advanced energy storage systems, the oxidative stability of the electrolyte solvent is a hard constraint on cathode selection. Sulfolane-based electrolytes exhibit a remarkably wide electrochemical window, maintaining anodic stability at potentials exceeding 5.0 V vs. Li/Li+ [1]. Conversely, conventional carbonate-based baseline solvents, such as Propylene Carbonate (PC) and Ethylene Carbonate (EC), suffer from continuous oxidative decomposition and gas generation at potentials above 4.3 V vs. Li/Li+[1]. This >0.7 V expansion in the anodic stability limit prevents the catastrophic breakdown of the cathode-electrolyte interphase (CEI), making sulfolane uniquely capable of supporting aggressive high-voltage cathodes like Ni-rich NCM and 4.85 V LNMO [1].

Evidence DimensionAnodic oxidation potential limit
Target Compound DataStable up to >5.0 V vs. Li/Li+
Comparator Or BaselineCarbonate solvents (PC/EC) (Decompose at <4.3 V vs. Li/Li+)
Quantified Difference>0.7 V higher oxidative stability limit for sulfolane.
ConditionsElectrochemical testing in Li-ion half/full cells using high-voltage cathodes.

Critical for the procurement of electrolyte solvents intended for next-generation, high-energy-density lithium-ion batteries operating above 4.3 V.

High-Efficiency Aromatic Extraction (BTX) with Reduced Solvent Demand

Sulfolane is the premier solvent for the liquid-liquid extraction of benzene, toluene, and xylene (BTX) from aliphatic hydrocarbon streams. Due to its high dipole moment and specific structural geometry, sulfolane preferentially solvates polarizable aromatic rings while rejecting non-aromatic saturated hydrocarbons. Compared to legacy extraction solvents like diethylene glycol (DEG), sulfolane delivers significantly higher capacity and selectivity. This allows refineries to operate at substantially lower solvent-to-feed ratios while still achieving >99.9% aromatic product purity . The reduction in required solvent circulation directly translates to minimized utility consumption (heating/cooling) and lower capital investment for extraction columns .

Evidence DimensionAromatic extraction selectivity and operational efficiency
Target Compound DataEnables >99.9% purity at low solvent-to-feed ratios
Comparator Or BaselineDiethylene Glycol (DEG) (Requires higher solvent circulation for equivalent purity)
Quantified DifferenceSulfolane significantly reduces the solvent-to-oil ratio required to achieve >99.9% BTX purity.
ConditionsLiquid-liquid extraction of reformate or pyrolysis naphtha in industrial counter-current columns.

Drastically lowers operational energy costs and increases throughput capacity in petrochemical refinery procurement.

Minimized Dermal Permeability for Safer Industrial Formulations vs. DMSO

As regulatory pressures mount against traditional aprotic solvents, occupational exposure metrics dictate procurement viability. While DMSO matches sulfolane in Hildebrand solubility parameters (26.7 vs. 27.2 MPa^1/2), DMSO is a highly aggressive penetration enhancer that rapidly permeates human skin, carrying dissolved toxic chemicals into the bloodstream . Sulfolane, despite its powerful solvency, exhibits remarkably low skin penetration rates . This physical property drastically reduces the systemic toxicity risk for workers handling bulk formulations, making sulfolane a highly preferred, safer drop-in replacement for NMP and DMSO in industrial coatings, photoresist cleaners, and paint strippers .

Evidence DimensionDermal permeability and carrier effect
Target Compound DataVery low skin penetration rate
Comparator Or BaselineDMSO (High skin penetration rate; acts as a transdermal carrier)
Quantified DifferenceSulfolane eliminates the rapid transdermal transport of dissolved toxic solutes characteristic of DMSO.
ConditionsOccupational exposure during handling of industrial solvent formulations.

Ensures EHS compliance and worker safety when procuring solvents for large-scale industrial cleaning and coating applications.

High-Voltage Lithium-Ion Battery Electrolytes

Sulfolane is the solvent of choice for formulating electrolytes compatible with 5.0 V-class cathodes (e.g., LNMO, Ni-rich NCM). Its resistance to oxidative decomposition prevents gas generation and capacity fade, enabling the next generation of high-energy-density energy storage systems where standard carbonates fail [1].

High-Temperature Polymer Synthesis and Acid-Catalyzed Reactions

Due to its near-zero decomposition at 200 °C, sulfolane is ideal for synthesizing high-performance engineering plastics (like polysulfones) and conducting elevated-temperature halo-exchange or condensation reactions where DMSO would dangerously degrade [2].

BTX Aromatic Extraction and Sour Gas Sweetening

In petrochemical procurement, sulfolane is deployed in the Sulfolane process for >99.9% pure benzene/toluene extraction, and in the Sulfinol process for removing H2S, CO2, and mercaptans from natural gas, minimizing utility costs via exceptionally low solvent-to-feed ratios.

Safer Industrial Cleaners and NMP Replacements

Formulators procure sulfolane as a drop-in replacement for NMP and DMSO in electronics photoresist stripping, paint removers, and agricultural formulations, leveraging its high solvency power while mitigating REACH compliance issues and transdermal toxicity risks .

Physical Description

Sulfolane is a colorless oily liquid with a weak oily odor. Solidifies (freezing point is 79° F) and sinks on first contact with water, then mixes with water. (USCG, 1999)
Liquid; OtherSolid

Color/Form

White or creamy white, crystalline powde

XLogP3

-0.8

Boiling Point

545 °F at 760 mm Hg (USCG, 1999)
285.0 °C
285 °C

Flash Point

330 °F (USCG, 1999)
177 °C (350 °F) (OPEN CUP)

Density

1.26 at 86 °F (USCG, 1999)
1.2606 at 30 °C/4 °C

LogP

-0.77 (LogP)
log Kow= -0.77

Odor

Odorless

Melting Point

79 °F (USCG, 1999)
27.6 °C
27.4-27.8 °C

UNII

Y5L06AH4G5

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral]

Therapeutic Uses

Convulsants; Radiation-protective Agents
Antibacterial
Sulfolane dosages that alter seizure susceptibility were determined using audiogenic (AG), pentylenetetrazol (PTZ) and hippocampal afterdischarge (AD) seizure models. The presence of AG seizures and potentiation of PTZ seizures were investigated in rats injected IP with 0, 200, 400 or 800 mg/kg; AD activity was assessed only at the highest and lowest dosages. The dose-dependent hypothermia associated with sulfolane treatment was controlled in Experiment I and a replication study (Experiment II) by testing under isothermic conditions. The effect of body temperature was measured directly in Experiment III by comparing AG seizure incidence and characteristics exhibited by hypothermic and normothermic animals. Audiogenic seizures were elicited in nearly half of the 800 mg/kg animals in both Experiments I and II. Sulfolane-induced hypothermia, maximal at 3 hours, partially protected against AG seizure characteristics. Potentiation of PTZ seizure severity (800 mg/kg) and duration (800 and 400 mg/kg) also were observed. None of the hippocampal AD parameters was affected significantly by sulfolane treatment.

MeSH Pharmacological Classification

Convulsants

Vapor Pressure

0.0062 mm Hg at 27.6 °C /Extrapolated/

Pictograms

Irritant

Irritant

Other CAS

126-33-0

Wikipedia

Sulfolane

Biological Half Life

Plasma half-life is between 3 1/2-5 hours.

Methods of Manufacturing

Prepared by catalytic hydrogenation of sulfolene oxides: Mahan, Fauske, US 2578565 (1951 to Phillips Petroleum).
... From butadiene and sulfur dioxide ... Evans, Morris, US 2360859 (1944 to Shell).
Sulfolane ... is made by reacting sulfur dioxide and butadiene to form sulfolene, which is then hydrogenated to give sulfolane

General Manufacturing Information

Computer and electronic product manufacturing
Petrochemical manufacturing
Petroleum refineries
Wholesale and retail trade
Thiophene, tetrahydro-, 1,1-dioxide: ACTIVE

Interactions

After oral or parenteral admin to rodents, analeptic effects of sulfolane were nearly additive with those of metrazol. When injected simultaneously with phenobarbital, it decr phenobarbital sleeping time in mice, but incr time when admin 1 hr before.
Rats receiving sulfolane at 240-300 mg/kg, ip, 20 min before irradiation showed 3 times as many bone marrow karyocytes as did control animals after receiving 300-900 rads gamma-irradiation. Mice receiving 120-240 mg/kg showed twice as many as controls.

Dates

Last modified: 08-15-2023

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